molecular formula C12H14O B8358920 4-(Allyloxy)indane

4-(Allyloxy)indane

Cat. No. B8358920
M. Wt: 174.24 g/mol
InChI Key: HCLUDDUOXLFNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Allyloxy)indane is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Allyloxy)indane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Allyloxy)indane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Allyloxy)indane

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-prop-2-enoxy-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H14O/c1-2-9-13-12-8-4-6-10-5-3-7-11(10)12/h2,4,6,8H,1,3,5,7,9H2

InChI Key

HCLUDDUOXLFNRO-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC2=C1CCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of potassium carbonate (23.49 g, 0.170 mol) in N,N-dimethylformamide (350 mL) was added indan-4-ol (7.60 g, 0.057 mol) followed by allyl bromide (8.22 g, 0.068 mol) and the reaction mixture was allowed to stir at room temperature for 12 h. The reaction mixture was diluted with water (1000 mL) to dissolve any solids and extracted with diethyl ether (3×250 mL). The combined organic layers were washed with water (4×500 mL), aqueous sodium chloride (400 mL), dried (magnesium sulfate) and the solvent was removed in vacuo to give 4-(allyloxy)indane. The allyl ether was dissolved in mesitylene (40 mL) and heated at reflux for 8 h. Removal of the solvent in vacuo provided 5-allylindan-4-ol, which was re-dissolved in N,N-dimethylformamide (250 mL). Potassium carbonate (14.28 g, 0.103 mol), benzyl bromide (6.48 g, 0.038 mol), and tetrabutylammonium iodide (2.54 g, 0.007 mol) were added to the reaction mixture. The reaction mixture was allowed to stir at room temperature for 12 h. The reaction mixture was diluted with water (1000 mL) to dissolve any solids and extracted with diethyl ether (3×250 mL). The combined organic layers were washed with water (4×500 mL), aqueous sodium chloride (400 mL), dried (magnesium sulfate) and the solvent was removed in vacuo to give a crude oil. Purification by flash column chromatography (silica, ethyl acetate:hexanes 1:9) provided 10.22 g (68%) of 5-allyl-2,3-dihydro-1H-inden-4-yl benzyl ether as a pale yellow oil. Rf=0.45 (silica, ethyl acetate:hexanes 1:19); Anal. calcd. for C19H20O: C, 86.32; H, 7.63. Found: C, 85.90; H, 7.49.
Quantity
23.49 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
8.22 g
Type
reactant
Reaction Step Three
Name
Quantity
1000 mL
Type
solvent
Reaction Step Four

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